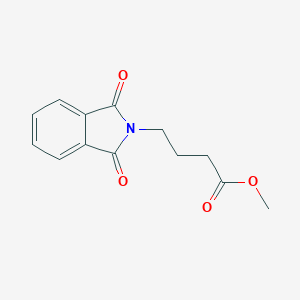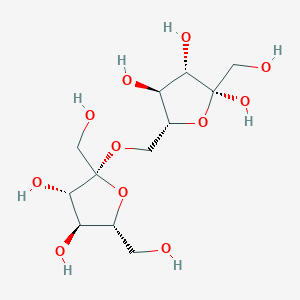
Levanbiose
Vue d'ensemble
Description
Levanbiose is a disaccharide composed of two fructose molecules linked by a β-(2,6) fructosyl linkage It is the shortest levan-type fructooligosaccharide and is derived from the polysaccharide levan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Levanbiose can be synthesized through enzymatic hydrolysis of levan using specific levan-degrading enzymes such as levanase, β-(2,6)-fructan 6-levanbiohydrolase, and levan fructotransferase. These enzymes cleave the β-(2,6) linkages in levan to produce this compound and other levan-type fructooligosaccharides .
Industrial Production Methods: Industrial production of this compound typically involves the use of microbial fermentation processes. Microorganisms such as Bacillus species are cultured in a medium containing sucrose, which is then converted to levan by levansucrase enzymes. The levan is subsequently hydrolyzed by levan-degrading enzymes to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Levanbiose primarily undergoes hydrolysis reactions catalyzed by specific enzymes. It can also participate in glycosylation reactions, where it acts as a donor or acceptor of fructosyl residues.
Common Reagents and Conditions:
Glycosylation: Glycosylation reactions involving this compound typically require glycosyltransferase enzymes and can be conducted under similar mild conditions.
Major Products: The primary product of levan hydrolysis is this compound, along with other levan-type fructooligosaccharides and free fructose .
Applications De Recherche Scientifique
Levanbiose has several scientific research applications, including:
Food Industry: It is used as a functional ingredient in food products to enhance texture, stability, and nutritional value.
Biotechnology: It is used in the production of bio-based materials and as a substrate for enzymatic reactions in various biotechnological processes.
Mécanisme D'action
Levanbiose exerts its effects primarily through its prebiotic properties. It selectively stimulates the growth of beneficial gut bacteria such as Bifidobacterium and Lactobacillus, which in turn produce short-chain fatty acids that improve gut health and modulate the immune system. The molecular targets and pathways involved include the gut microbiota and their metabolic pathways.
Comparaison Avec Des Composés Similaires
Levanbiose is unique among fructooligosaccharides due to its specific β-(2,6) fructosyl linkage. Similar compounds include:
Inulobiose: A disaccharide with a β-(2,1) fructosyl linkage, derived from inulin.
Blastose: A disaccharide with a β-(2,6) fructosyl linkage, similar to this compound but with different structural properties.
This compound stands out due to its specific linkage type and its resulting physicochemical properties, such as lower intrinsic viscosity and greater colloidal stability compared to other fructooligosaccharides.
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-5-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-2-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-5-7(16)10(19)12(4-15,23-5)21-2-6-8(17)9(18)11(20,3-14)22-6/h5-10,13-20H,1-4H2/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBYMWJVRXRSN-TWOHWVPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OCC2C(C(C(O2)(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OC[C@@H]2[C@H]([C@@H]([C@](O2)(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80938832 | |
| Record name | 6-O-Hex-2-ulofuranosylhex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17669-60-2 | |
| Record name | 6-O-Hex-2-ulofuranosylhex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80938832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


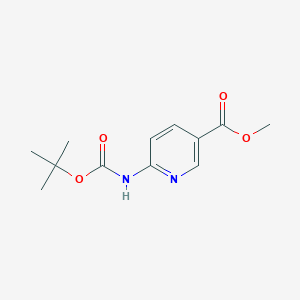
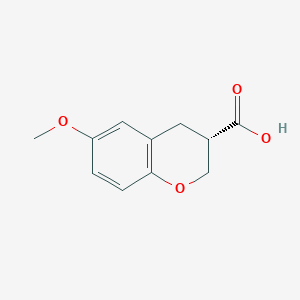


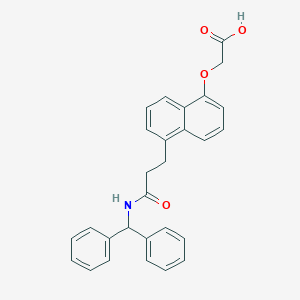

![1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic Acid](/img/structure/B172102.png)
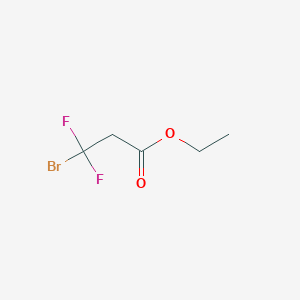
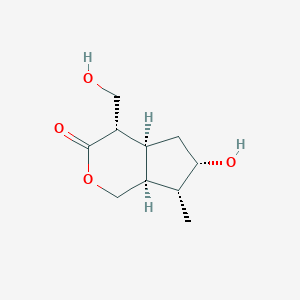
![(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidin-1-ium-2-carbonyl]amino]butanoate](/img/structure/B172112.png)

![(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B172121.png)
